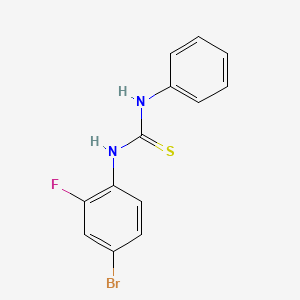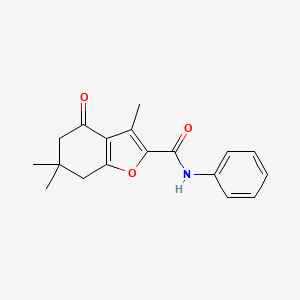![molecular formula C17H18N2O2 B5704920 N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5704920.png)
N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide is an organic compound with a complex structure that includes an acetylamino group attached to a phenyl ring, which is further connected to a dimethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide typically involves the acylation of 2,4-dimethylbenzoic acid with 2-(acetylamino)aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method .
化学反应分析
Types of Reactions
N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学研究应用
N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can cause hyperacetylation of histones, leading to changes in chromatin structure and gene expression. This can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
N-(2-acetylamino-4,5-dimethyl-phenyl)-acetamide: Similar structure but with different substitution patterns on the phenyl ring.
N-(4-acetylamino-phenyl)-2-phenoxy-acetamide: Contains a phenoxy group instead of a dimethylbenzamide moiety.
Uniqueness
N-[2-(acetylamino)phenyl]-2,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylases and modulate gene expression sets it apart from other similar compounds .
属性
IUPAC Name |
N-(2-acetamidophenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-8-9-14(12(2)10-11)17(21)19-16-7-5-4-6-15(16)18-13(3)20/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZMILUUXRIDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
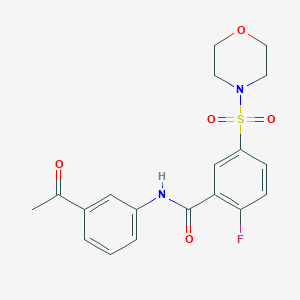
![3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE](/img/structure/B5704852.png)
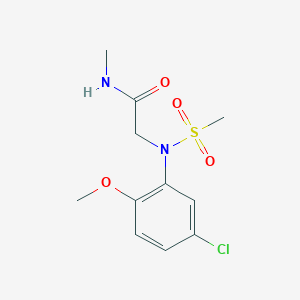
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
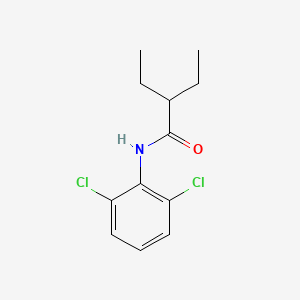
![N~1~-{4-[(4-ACETYLBENZYL)OXY]PHENYL}ACETAMIDE](/img/structure/B5704872.png)
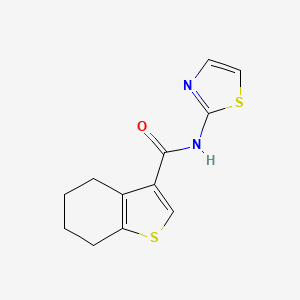
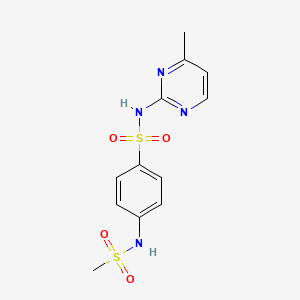
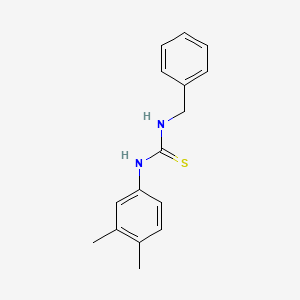

![N-(3-CHLORO-4-FLUOROPHENYL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5704926.png)
![N-methyl-2-[(4-methylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5704928.png)
